molecular formula C15H23N3O4S2 B6962720 N-[3-[3-(ethylsulfamoyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]acetamide

N-[3-[3-(ethylsulfamoyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]acetamide

Cat. No.: B6962720
M. Wt: 373.5 g/mol
InChI Key: BZBDOAUUDCEUFZ-UHFFFAOYSA-N
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Description

N-[3-[3-(ethylsulfamoyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]acetamide is a complex organic compound featuring a pyrrolidine ring, a thiophene ring, and an acetamide group

Properties

IUPAC Name

N-[3-[3-(ethylsulfamoyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S2/c1-3-16-24(21,22)12-6-7-18(10-12)15(20)9-13(17-11(2)19)14-5-4-8-23-14/h4-5,8,12-13,16H,3,6-7,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBDOAUUDCEUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCN(C1)C(=O)CC(C2=CC=CS2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[3-(ethylsulfamoyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Introduction of the Ethylsulfamoyl Group: This step involves the sulfonation of the pyrrolidine ring using ethylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfamoyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-[3-(ethylsulfamoyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its structural features suggest it might interact with proteins involved in inflammation or cancer.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-[3-(ethylsulfamoyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]acetamide likely involves binding to specific molecular targets, such as enzymes or receptors. The ethylsulfamoyl group may interact with active sites, while the thiophene and pyrrolidine rings provide structural stability and specificity. The acetamide group could enhance binding affinity through hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[3-(methylsulfamoyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]acetamide
  • N-[3-[3-(propylsulfamoyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]acetamide

Uniqueness

Compared to its analogs, N-[3-[3-(ethylsulfamoyl)pyrrolidin-1-yl]-3-oxo-1-thiophen-2-ylpropyl]acetamide may exhibit different pharmacokinetic properties due to the ethyl group, which can influence its solubility, absorption, and metabolic stability. This uniqueness can make it more suitable for specific applications in medicinal chemistry and drug development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

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